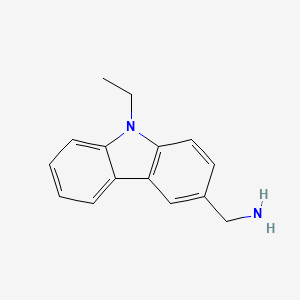

(9-Ethylcarbazol-3-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds containing both carbazole and 1,3,4-thiadiazole moieties has been described. 9-Ethyl-9H-carbazol-3-carbaldehyde reacted with 4-arylthiosemicarbazides, with acetic acid as a catalyst, to give 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides, which were further treated with manganese .Molecular Structure Analysis

The molecular structure of “(9-Ethylcarbazol-3-yl)methanamine” can be represented by the IUPAC Standard InChI: InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3 .Chemical Reactions Analysis

3-Amino-9-ethylcarbazole (AEC) is commonly used as a chromogenic substrate in immunohistochemistry, specifically for visualizing sections stained with HRP-conjugated secondary antibodies .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 210.2744 . The IUPAC Standard InChI is InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3 .Aplicaciones Científicas De Investigación

Anticancer Potential

The genotoxic and epigenotoxic effects of carbazole compounds, including PK9320 and PK9323 which are analogues of (9-Ethylcarbazol-3-yl)methanamine, have been explored on MCF-7 breast cancer cells. These compounds have demonstrated the ability to restore p53 signaling in cancer cells with a Y220C p53 mutation by acting as molecular chaperones. Their potential as anticancer agents is highlighted by their differential effects on DNA damage induction and DNA methylation patterns, suggesting their utility in cancer treatment and as chemical probes for research purposes (Luparello et al., 2021).

Antimicrobial Activity

Carbazole derivatives have also been synthesized and evaluated for antimicrobial properties. Certain 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine derivatives, related to this compound, have shown variable degrees of antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Visagaperumal et al., 2010).

Polymer Synthesis

The reaction of 9-(2-chloroethyl)carbazole with diethanolamine has led to the synthesis of bifunctional oligoetherols with a carbazole ring. These oligoetherols are used in the synthesis of linear polyurethanes, demonstrating the application of carbazole derivatives in polymer science for creating materials with specific properties (Lubczak, 2010).

Fluorescence Sensing

A carbazole derivative designed for chromium(III) detection has shown strong fluorescence quenching upon interaction with Cr3+, highlighting its potential as a fluorescent probe for metal ion detection. This derivative forms a complex with Cr3+ and exhibits sensitivity and selectivity, making it a promising tool for environmental monitoring and analytical chemistry applications (Zhang et al., 2013).

Monosaccharide Derivatization

3-Amino-9-ethylcarbazole has been employed for the derivatization of monosaccharides, facilitating their analysis via high-performance liquid chromatography with ultraviolet detection. This method has shown high sensitivity and specificity for monosaccharide composition determination in various samples, including polysaccharides from Spirulina platensis, indicating its application in biochemical and analytical studies (Zhang, Huang, & Wang, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

(9-ethylcarbazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2,10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQDOOFHOCKVEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CN)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449281 |

Source

|

| Record name | (9-ethylcarbazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322724-26-5 |

Source

|

| Record name | (9-ethylcarbazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)

![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)